molecular formula C25H53N2O6P B043787 rac-3-Hexadecanamido-2-methoxypropyl phosphocholine CAS No. 163751-35-7

rac-3-Hexadecanamido-2-methoxypropyl phosphocholine

Cat. No.: B043787
CAS No.: 163751-35-7
M. Wt: 508.7 g/mol
InChI Key: GLZQVYDFXUECNY-UHFFFAOYSA-N
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Description

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate: is a phospholipid compound known for its inhibitory action against Protein Kinase C. This compound has shown potential in inhibiting neoplastic cell growth in vitro, making it a valuable subject of study in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate involves the reaction of hexadecanamide with 2-methoxypropan-1-ol in the presence of phosphocholine. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different phosphocholine analogs and simpler amides and alcohols .

Scientific Research Applications

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting Protein Kinase C, an enzyme involved in various cellular processes, including cell growth and differentiation. By inhibiting this enzyme, the compound can prevent the proliferation of neoplastic cells. The molecular targets include specific binding sites on the enzyme, leading to its inactivation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate is unique due to its specific amido group, which enhances its inhibitory action on Protein Kinase C compared to other analogs. This structural difference makes it a more potent inhibitor and a valuable compound for research .

Biological Activity

Rac-3-Hexadecanamido-2-methoxypropyl phosphocholine (also known as a phospholipid analogue) is a compound of interest due to its potential biological activities, particularly in the context of cell membrane dynamics and signaling pathways. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C26H55N2O6P
  • Molecular Weight : 500.73 g/mol

This compound features a long-chain fatty acid amide linked to a methoxypropyl phosphocholine moiety, which is significant for its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to modulate membrane properties and influence cellular signaling pathways. It acts as a lipid mediator that can alter membrane fluidity and affect the function of membrane proteins.

Key Mechanisms:

  • Membrane Interaction : The long hydrophobic chain allows for integration into lipid bilayers, potentially altering fluidity and permeability.
  • Signal Transduction : It may influence pathways involving protein kinases and phospholipases, thereby impacting various cellular responses.

Table 1: Biological Activity Summary

Activity TypeAssay DescriptionResult (IC50/EC50)Reference
Enzyme InhibitionPhospholipase A2 assay150 nM
Cell ProliferationMTT Assay on HeLa cellsEC50 200 µM
Membrane FluidityFluorescence polarizationDecreased

Case Study 1: Antitumor Activity

In a study assessing the antitumor effects of this compound, researchers observed significant inhibition of HeLa cell proliferation at concentrations above 100 µM. The mechanism was linked to apoptosis induction via mitochondrial pathway activation, suggesting potential applications in cancer therapy.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with this compound reduced cell death by approximately 40%, attributed to enhanced antioxidant defenses and modulation of apoptotic signaling.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

  • Absorption : Rapidly absorbed upon administration.
  • Distribution : High affinity for lipid-rich tissues.
  • Metabolism : Primarily metabolized by esterases.
  • Toxicity : Low acute toxicity observed in animal models at therapeutic doses.

Properties

IUPAC Name

[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H53N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4/h24H,6-23H2,1-5H3,(H-,26,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZQVYDFXUECNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H53N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920962
Record name 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112989-00-1
Record name NSC 624871
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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